

Dec-1-en-3-ol: Structural Characterization, Synthesis, and Biogenic Significance[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Decen-3-ol
CAS No.:	51100-54-0
Cat. No.:	B1581236

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Executive Summary

Dec-1-en-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol belonging to the class of vinyl carbinols.[1] While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-ol), the C10 variant possesses distinct physicochemical properties and olfactory characteristics described as waxy, earthy, and citrus-like.[1]

This technical guide provides a comprehensive profile of dec-1-en-3-ol, moving beyond basic nomenclature to cover its stereochemical implications, validated synthetic protocols, and biogenic origins via lipid oxidation pathways.[1] It is designed for researchers requiring high-purity standards for metabolic profiling or fragrance chemistry applications.[1]

Nomenclature and Stereochemistry

IUPAC Designation

The systematic naming follows the 2013 IUPAC Blue Book recommendations.

- Preferred IUPAC Name (PIN):Dec-1-en-3-ol[1]

- Semi-Systematic Name: **1-Decen-3-ol**
- Rationale: The parent chain is the longest carbon chain containing the double bond and the hydroxyl group (10 carbons = decene).[1] The numbering prioritizes the double bond (position 1) and the hydroxyl group (position 3) to give the lowest locants.[1]

Chirality

The molecule possesses a chiral center at the C3 position, resulting in two enantiomers.[1] In biological systems, enzymatic pathways often yield high enantiomeric excess (ee), whereas standard Grignard synthesis yields a racemate.[1]

- (3R)-Dec-1-en-3-ol: Often associated with stronger biological activity in homologous series.
[1]
- (3S)-Dec-1-en-3-ol: The mirror image antipode.[1]

Physicochemical Profile

The following data represents the standard physicochemical constants for racemic dec-1-en-3-ol.

Property	Value	Unit	Condition
Molecular Formula	C ₁₀ H ₂₀ O	-	-
Molecular Weight	156.27	g/mol	-
Boiling Point	214 - 217	°C	@ 760 mmHg
Density	0.837	g/mL	@ 25 °C
Refractive Index ()	1.444	-	@ 20 °C
Flash Point	91.7 (197)	°C (°F)	Closed Cup
LogP (Predicted)	3.6 - 3.7	-	-
Solubility	Insoluble	Water	-
Solubility	Soluble	EtOH, Oils	-

Biogenic Origin: The Lipoxygenase Pathway

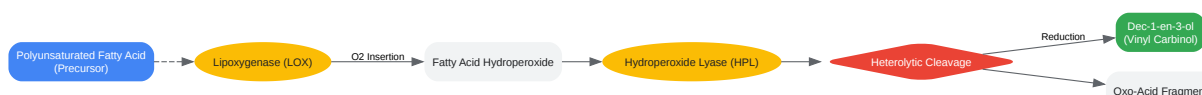
Like its C8 homolog, dec-1-en-3-ol arises in nature primarily through the enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[1] This process is critical in plant defense signaling and the development of characteristic flavors in fungi (*Agaricus* spp.).[1]

Mechanism

- Lipoxygenase (LOX) catalyzes the dioxygenation of a PUFA (e.g., Linoleic or Arachidonic acid derivatives).[1]
- Hydroperoxide Lyase (HPL) cleaves the resulting hydroperoxide at specific carbon-carbon bonds.[1]
- The cleavage yields a volatile aldehyde or vinyl alcohol (like dec-1-en-3-ol) and a non-volatile oxo-acid.[1]

Pathway Visualization

The following diagram illustrates the generic oxidative cleavage pathway responsible for generating vinyl carbinols.



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Figure 1: Biogenic generation of vinyl carbinols via the LOX/HPL enzymatic cascade.[1]

Laboratory Synthesis Protocol

For research applications requiring racemic dec-1-en-3-ol, the Grignard addition of vinylmagnesium bromide to octanal is the industry-standard method.[1] This route is preferred for its atom economy and the availability of precursors.[1]

Reaction Scheme

[1]

Critical Reagents

- Octanal (Caprylaldehyde): Must be freshly distilled to remove oxidation products (octanoic acid).[1]
- Vinylmagnesium Bromide: 1.0 M solution in THF (commercially available).[1]
- Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]

Step-by-Step Methodology

Phase 1: Apparatus Setup (Self-Validating Step)

- Objective: Eliminate atmospheric moisture to prevent Grignard quenching.[1]

- Protocol: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with

for 15 minutes while cooling to room temperature.

Phase 2: Nucleophilic Addition

- Charge the flask with Vinylmagnesium bromide (1.1 eq) in THF under

.
- Cool the solution to 0°C using an ice/water bath.
- Dilute Octanal (1.0 eq) in anhydrous THF (1:1 v/v).
- Dropwise Addition: Add the octanal solution slowly over 30 minutes.
 - Validation: Monitor internal temperature; ensure it does not exceed 5°C to minimize side reactions (e.g., polymerization).[1]
- Allow the reaction to warm to room temperature and stir for 2 hours.
 - Endpoint Check: TLC (Hexane:EtOAc 9:[1]1) should show complete consumption of octanal (

).[1]

Phase 3: Quenching and Workup

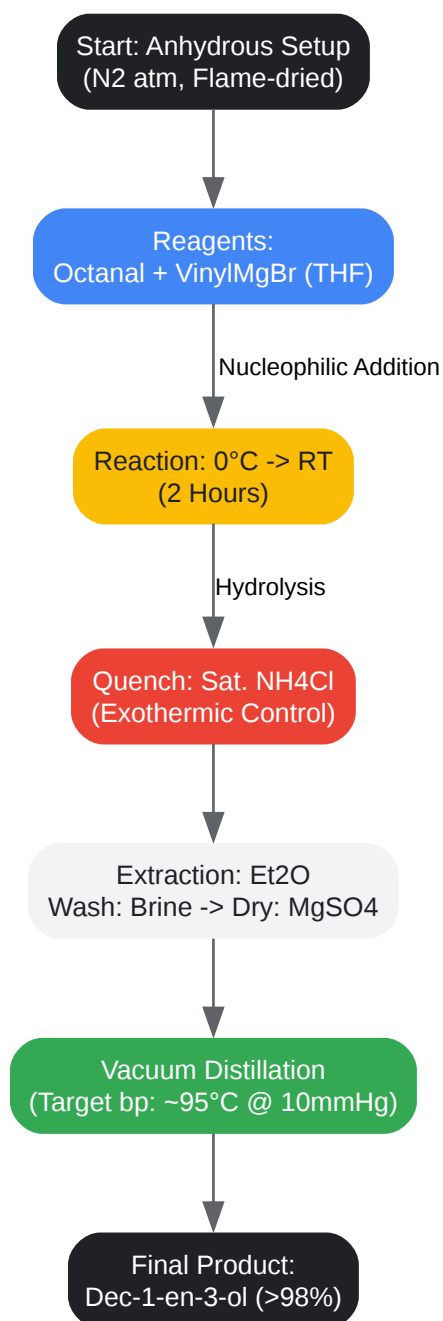
- Cool the mixture back to 0°C.
- Slowly add saturated aqueous NH₄Cl to quench the magnesium alkoxide. Caution: Exothermic.
- Extract the aqueous layer with Diethyl Ether (

mL).
- Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

Phase 4: Purification

- Concentrate the filtrate under reduced pressure (Rotavap).[1]
- Vacuum Distillation: Purify the crude oil.[1] Dec-1-en-3-ol boils at ~95-100°C under reduced pressure (approx. 10 mmHg).[1]
 - Purity Check: GC-MS should show a single peak with m/z 156 (molecular ion usually weak) and characteristic alpha-cleavage fragments.[1]

Synthesis Workflow Diagram



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Figure 2: Operational workflow for the Grignard synthesis of dec-1-en-3-ol.

Analytical Characterization (GC-MS)[1]

When analyzing dec-1-en-3-ol via Gas Chromatography-Mass Spectrometry (Electron Impact, 70eV), expect the following fragmentation pattern driven by alpha-cleavage:

- Molecular Ion (M^+): m/z 156 (Often very weak or absent in alcohols).[1]
- Loss of Water ($M-18$): m/z 138 (Distinct alkene peak).[1]
- Alpha-Cleavage: Cleavage adjacent to the hydroxyl group is the dominant pathway.[1]
 - Loss of alkyl chain ($M-15$): Yields the $[CH_2=CH-CH=OH]^+$ ion at m/z 57 (Base Peak or very prominent).[1]
 - Loss of vinyl group ($M-28$): Yields the $[C_7H_{15}-CH=OH]^+$ ion at m/z 129.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170977, **1-Decen-3-ol**. [1] Retrieved from [\[Link\]](#)[1]
- NIST Mass Spectrometry Data Center. Dec-1-en-3-ol Mass Spectrum. [1] NIST Chemistry WebBook, SRD 69. [1] Retrieved from [\[Link\]](#)[1]
- The Good Scents Company. **1-Decen-3-ol** Flavor and Fragrance Data. [1] Retrieved from [\[Link\]](#)[1]

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Sources

- [1. 1-Decen-3-ol | C10H20O | CID 170977 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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